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molecular formula C7H9BrN2O B3047798 3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one CAS No. 1446237-41-7

3-Amino-5-bromo-1,4-dimethyl-pyridin-2-one

Cat. No. B3047798
M. Wt: 217.06
InChI Key: ZRVHTJPIAINBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315501B2

Procedure details

A solution of 3-amino-5-bromo-1,4-dimethylpyridin-2(1H)-one (12.1 g, 55.9 mmol) in toluene (300 mL) was treated with acetic anhydride (15.8 mL, 168 mmol) followed by potassium acetate (6.58 g, 67.1 mmol) and stirred at RT overnight. The reaction mixture was treated with amyl nitrite (11.3 mL, 83.8 mmol) and heated at 80° C. overnight. The reaction mixture was diluted with ethyl acetate, washed with water and brine, dried with magnesium sulfate, filtered, and concentrated to give a mixture of the desired product along with the acetylated desired product. This mixture was diluted with methanol (490 mL) and treated with 1.0 M sodium hydroxide in water (280 mL) and stirred at RT for 1 h. The reaction mixture was diluted with ethyl acetate, washed with water and brine, dried with magnesium sulfate, filtered, and concentrated to give crude product. Purification by flash column chromatography (100% hexanes to 100% EtOAc) gave the desired product (8.4 g, 66%). LCMS calculated for C7H7BrN3O (M+H)+: m/z=228.0, 230.0. found: 227.9, 229.9.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
6.58 g
Type
reactant
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:11])[N:4]([CH3:10])[CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8].C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:24](OCCCCC)=O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:9][C:6]1[C:7]2[CH:8]=[N:24][NH:1][C:2]=2[C:3](=[O:11])[N:4]([CH3:10])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
NC=1C(N(C=C(C1C)Br)C)=O
Name
Quantity
15.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
potassium acetate
Quantity
6.58 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
11.3 mL
Type
reactant
Smiles
N(=O)OCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C2=C(C(N(C1)C)=O)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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